2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Anti-Candida Activity
- Research conducted by Staniszewska et al. (2021) explored the anti-Candida activities of benzoxazole derivatives, including analogues of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone. These compounds showed promising activity against Candida strains, including resistance to azoles and C. glabrata. The study highlights the potential of these compounds in treating fungal infections (Staniszewska et al., 2021).
Synthesis and Characterization Studies
- A study by Ç. Y. Ataol and Ö. Ekici (2014) focused on the synthesis and characterization of related compounds using various techniques like FTIR, FT-NMR, UV-Visible, and X-ray diffraction. This research contributes to understanding the molecular structure and properties of similar benzoxazole derivatives (Ataol & Ekici, 2014).
Catalysis Research
- Mosslemin and Movahhed (2012) investigated the use of B(HSO4)3 as an efficient catalyst for synthesizing bis(1H-indol-3-yl)ethanones. This research demonstrates the effectiveness of certain catalysts in synthesizing complex organic compounds, potentially including benzoxazole derivatives (Mosslemin & Movahhed, 2012).
Antimicrobial Activities
- Nagarapu and Pingili (2014) synthesized a series of novel indole-based compounds with potential antibacterial and antifungal activities. This research highlights the broad application of indole derivatives in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
Antituberculosis Studies
- Chitra et al. (2011) conducted a study on the synthesis of 3-heteroarylthioquinoline derivatives and evaluated their in vitro antituberculosis activities. This research showcases the potential of benzoxazole derivatives in treating infectious diseases like tuberculosis (Chitra et al., 2011).
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(19-10-9-12-5-1-3-7-14(12)19)11-22-17-18-13-6-2-4-8-15(13)21-17/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEJQAUQQUROJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.